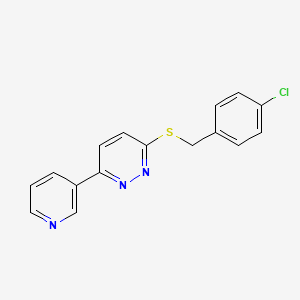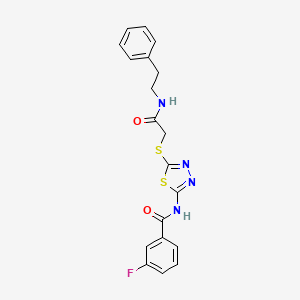![molecular formula C18H20N4O B2770706 6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2380070-61-9](/img/structure/B2770706.png)
6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound featuring a piperidine ring substituted with a pyridine moiety and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.
Attachment of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.
Introduction of the Nitrile Group: The nitrile group is often introduced through a cyanation reaction, where a suitable leaving group on the pyridine ring is replaced by a cyano group using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Chemical Biology: It serves as a probe in studying biological pathways and mechanisms.
Industrial Applications: It is explored for its use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism by which 6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile exerts its effects involves binding to specific molecular targets such as receptors or enzymes. The piperidine and pyridine rings facilitate interactions with biological macromolecules, while the nitrile group can participate in hydrogen bonding and other interactions that stabilize the compound within its target site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile
- 6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile
Uniqueness
Compared to its analogs, 6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile is unique due to the specific positioning of the nitrile group, which can significantly influence its chemical reactivity and biological activity. This positional difference can affect the compound’s binding affinity and specificity towards its molecular targets, making it a valuable candidate for further research and development.
Eigenschaften
IUPAC Name |
6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-14-10-17(4-7-20-14)23-13-15-5-8-22(9-6-15)18-3-2-16(11-19)12-21-18/h2-4,7,10,12,15H,5-6,8-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIQMILDIVANSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanamine](/img/structure/B2770626.png)

![N-(2-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2770631.png)


![1-Ethyl-N-{2-[(4-methoxyphenyl)amino]phenyl}-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide](/img/structure/B2770634.png)
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2770639.png)

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2770643.png)


![2-Chloro-N-[4-(2,6-difluorophenyl)butan-2-yl]acetamide](/img/structure/B2770646.png)
